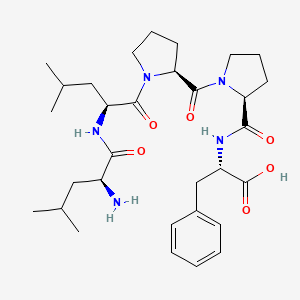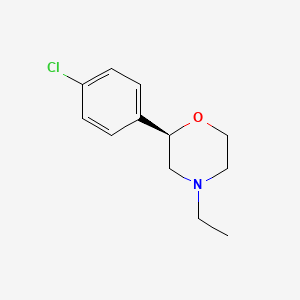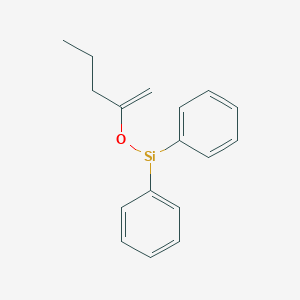![molecular formula C17H16ClFN2O6 B14192470 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine CAS No. 918815-00-6](/img/structure/B14192470.png)
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine is a synthetic compound that combines a fluorinated uridine derivative with a chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine typically involves the following steps:
Starting Materials: The synthesis begins with 5’-deoxy-5’-fluorouridine and 4-chlorophenylacetic acid.
Formation of Intermediate: The 4-chlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Coupling Reaction: The acid chloride is then reacted with 5’-deoxy-5’-fluorouridine in the presence of a base such as triethylamine (TEA) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and purification systems such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) to modify the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral agent due to its structural similarity to nucleosides.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Potential use in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine involves its incorporation into DNA or RNA, leading to the disruption of nucleic acid synthesis. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are crucial for DNA synthesis and repair.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.
4-Chlorophenylacetic Acid: Used in the synthesis of various pharmaceuticals.
5’-Deoxy-5’-fluorouridine: A nucleoside analog with antiviral properties.
Uniqueness
3-[2-(4-Chlorophenyl)-2-oxoethyl]-5’-deoxy-5’-fluorouridine is unique due to its combined structural features, which allow it to interact with multiple biological targets
Eigenschaften
CAS-Nummer |
918815-00-6 |
|---|---|
Molekularformel |
C17H16ClFN2O6 |
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-1-[(2R,3R,4S,5S)-5-(fluoromethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H16ClFN2O6/c18-10-3-1-9(2-4-10)11(22)8-21-13(23)5-6-20(17(21)26)16-15(25)14(24)12(7-19)27-16/h1-6,12,14-16,24-25H,7-8H2/t12-,14-,15-,16-/m1/s1 |
InChI-Schlüssel |
UKDMHHNDYKJSRA-DTZQCDIJSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CF)O)O)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)C=CN(C2=O)C3C(C(C(O3)CF)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)

![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)

![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)



![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)
